2-(But-3-en-1-yloxy)cyclohexanol
Description
2-(But-3-en-1-yloxy)cyclohexanol is a cyclohexanol derivative with a butenyl ether substituent at the 2-position of the cyclohexanol ring. Structurally, it combines a secondary alcohol (cyclohexanol) with an allyl ether group (but-3-en-1-yloxy). This dual functionality imparts unique physical and chemical properties, making it a compound of interest in organic synthesis and industrial applications.
Properties
Molecular Formula |
C10H18O2 |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2-but-3-enoxycyclohexan-1-ol |
InChI |
InChI=1S/C10H18O2/c1-2-3-8-12-10-7-5-4-6-9(10)11/h2,9-11H,1,3-8H2 |
InChI Key |
CNXFMMPVCRAMML-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCOC1CCCCC1O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Cyclohexanol (C₆H₁₁OH)
- Key Differences: Lacks the butenyloxy group, leading to reduced steric hindrance and higher hydrogen bonding capacity. Higher viscosity (due to hydroxyl group interactions) compared to ether derivatives like 2-(but-3-en-1-yloxy)cyclohexanol . Readily oxidized to cyclohexanone, a precursor in nylon production, whereas the ether group in this compound may stabilize against oxidation .
2-(1-Hydroxybutyl)cyclohexanol (CAS 6972-55-0)
- Structure : Features a hydroxybutyl substituent instead of a butenyloxy group.
- Key Differences: The hydroxyl group on the butyl chain increases polarity and hydrogen bonding, likely resulting in higher boiling points and water solubility compared to the ether-containing target compound . Metabolic pathways may differ: Hydroxyl groups are more readily oxidized than ethers, as seen in cyclohexanol metabolism by Acinetobacter species .
3-(3-Butenyloxy)-2-cyclohexen-1-one
- Structure: Cyclohexenone ring with a butenyloxy substituent.
- Key Differences: The ketone group (cyclohexenone) enhances electrophilicity, making it reactive toward nucleophiles, unlike the alcohol group in this compound . The absence of a hydroxyl group reduces hydrogen bonding, leading to lower viscosity compared to cyclohexanol derivatives .
2-(But-3-en-1-yloxy)ethane-1-thiol
- Structure : Ethane-thiol derivative with a butenyloxy group.
- Key Differences: The thiol (-SH) group introduces higher acidity (pKa ~10) compared to alcohols (pKa ~16–19) and ethers, enabling distinct reactivity (e.g., disulfide formation) . Odor: Thiols are notoriously pungent, whereas this compound likely has a milder odor typical of ethers.
Physical Properties Comparison
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